4-Phenoxynaphthaldehyde
Description
Chemical Structure and Properties 4-Phenoxynaphthaldehyde (IUPAC: naphthalen-1-yl(phenoxy)acetaldehyde) is an aromatic aldehyde featuring a naphthalene core substituted with a phenoxy group at the 4-position and an aldehyde functional group. Its molecular formula is C₁₇H₁₂O₂, with a molecular weight of 248.28 g/mol. While direct data on its physical properties (e.g., melting point, boiling point) are scarce in the literature, analogous compounds like 4-Phenoxybenzaldehyde (CAS 67-36-7) exhibit a boiling point of 458.2 K under reduced pressure (0.019 bar) .
Synthesis The synthesis of 4-Phenoxynaphthaldehyde likely follows nucleophilic aromatic substitution (SNAr) pathways, similar to methods for 4-Phenoxyphthalonitrile and 4-Phenoxyphthalimide derivatives. For example, sodium phenoxide can react with nitro-substituted naphthaldehydes (e.g., 4-nitronaphthaldehyde) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (60–100°C) . Such methods yield phenoxy-substituted products with moderate to high purity (e.g., 89–97% yields for analogous phthalate esters) .
Applications Phenoxy-substituted aldehydes are versatile intermediates in pharmaceuticals, agrochemicals, and materials science. For instance, 4-(Benzyloxy)naphthalene-2-carbaldehyde (CAS 851077-04-8) is used in drug discovery for its reactivity in forming Schiff bases or heterocyclic compounds .
Properties
CAS No. |
172033-75-9 |
|---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
4-phenoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C17H12O2/c18-12-13-10-11-17(16-9-5-4-8-15(13)16)19-14-6-2-1-3-7-14/h1-12H |
InChI Key |
AEMHJSFMLCYAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C3=CC=CC=C32)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Reactivity Electron-Donating Substituents: The phenoxy group in 4-Phenoxynaphthaldehyde is electron-donating, enhancing the electrophilicity of the aldehyde group compared to 4-Hydroxyphenylacetaldehyde, where the hydroxy group may participate in intramolecular hydrogen bonding, reducing reactivity .
Thermal Stability Phenoxy-substituted aldehydes generally exhibit moderate thermal stability. For example, 4-Phenoxybenzaldehyde degrades above 458 K under reduced pressure, while benzyloxy derivatives (e.g., 4-(Benzyloxy)naphthalene-2-carbaldehyde) may decompose at higher temperatures due to the bulky benzyl group .
Applications Pharmaceuticals: 4-Phenoxynaphthaldehyde’s naphthalene core is advantageous for designing lipophilic drugs, whereas 4-Hydroxyphenylacetaldehyde is more suited for hydrophilic applications . Material Science: Phenoxy-substituted aldehydes serve as crosslinking agents in polymers, with naphthalene derivatives offering enhanced rigidity compared to benzene-based analogs .
Research Findings
- Synthetic Efficiency: Reactions involving sodium phenoxide and nitro-substituted precursors in DMSO achieve yields >90% for phenoxyphthalimides, suggesting similar efficiency for 4-Phenoxynaphthaldehyde synthesis .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the naphthalene ring can further increase aldehyde reactivity, enabling selective functionalization .
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